REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)(O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>C(OCC)(=O)C.ClCCl>[CH2:1]([N:8]1[CH2:9][CH:10]=[C:11]([C:15]2[CH:16]=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=2)[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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8.37 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=CC=C(C=C1)OC
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Name
|
hydrochloric acid H2O
|
Quantity
|
28 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC.ClCCl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated at 76° for 3 min
|
Duration
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3 min
|
Type
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TEMPERATURE
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Details
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The resulting slurry is cooled
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Type
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EXTRACTION
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Details
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The mixture is extracted several times with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
the resulting material chromatographed on silica gel eluting with methanol/dichloromethane (4/96)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(=CC1)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |